molecular formula C18H19NO3 B5517687 1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline

1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B5517687
M. Wt: 297.3 g/mol
InChI Key: DLBQAAXYSROTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a 3,4-dimethoxybenzoyl group attached to a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 3,4-dimethoxybenzoic acid with tetrahydroquinoline. One common method includes the use of thionyl chloride to convert 3,4-dimethoxybenzoic acid into 3,4-dimethoxybenzoyl chloride, which then reacts with tetrahydroquinoline in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 3,4-Dimethoxybenzoic acid
  • 3,4-Dimethoxybenzyl alcohol

Uniqueness

1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of a 3,4-dimethoxybenzoyl group with a tetrahydroquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-16-10-9-14(12-17(16)22-2)18(20)19-11-5-7-13-6-3-4-8-15(13)19/h3-4,6,8-10,12H,5,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBQAAXYSROTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
Reactant of Route 4
1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
Reactant of Route 5
1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.